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Compound of Interest

Compound Name: 4-Nitrotriazol-2-amine

CAS No.: 175916-83-3

Cat. No.: B063317

Get Quote

Executive Summary
4-Nitrotriazol-2-amine (specifically the 2-amino-4-nitro-1,2,3-triazole isomer, herein referred to

as 2-ANT) represents a critical "chassis" molecule in the design of High-Energy Density

Materials (HEDMs). Unlike its regioisomer 1-amino-4-nitro-1,2,3-triazole (1-ANT), which

exhibits primary explosive characteristics, 2-ANT serves as a stable, insensitive precursor that

can be azo-coupled to form compounds competing with HMX (Octogen) in performance while

maintaining the safety profile of insensitive secondary explosives.

This guide contrasts the theoretical predictions (DFT/EXPLO5) with experimental realities (X-

ray diffraction/BAM sensitivity), highlighting the "Regioisomer Effect" where subtle structural

changes dictate the difference between a useful energetic material and an unstable hazard.

Structural Architecture & Isomerism
The defining feature of this molecule is the position of the amino group on the triazole ring.

Computational models often struggle to predict the solid-state packing efficiency differences

between the 1-amino and 2-amino isomers without expensive crystal structure prediction (CSP)

algorithms.
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Experimental vs. Calculated Structural Parameters
Feature

Calculated (DFT -
B3LYP/6-31G)

Experimental (X-
Ray Diffraction)

Discrepancy
Insight

Density (ρ)
1.78 – 1.84 g/cm³

(Gas phase est.)

1.80 – 1.91 g/cm³

(Crystal)

Experimental density

is often higher due to

strong intermolecular

H-bonding networks

(π-stacking) not

captured in single-

molecule gas phase

calc.

Bond Lengths N-N bond: 1.34 Å N-N bond: 1.32 Å

Crystal packing

compression shortens

bond lengths, slightly

increasing stability.

Heat of Formation +210 kJ/mol +195 kJ/mol

Solid-state lattice

energy stabilizes the

molecule, lowering the

actual

vs. gas phase

predictions.

*Note: High-end density values often refer to the azo-coupled derivatives of 2-ANT.

Visualization: Isomerization & Synthesis Pathway
The following diagram illustrates the divergent synthesis pathways where the specific amination

site dictates the final material's classification.
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Figure 1: Divergent synthesis pathways. The 2-amino isomer (green path) yields stable, high-

performance materials, whereas the 1-amino isomer (red path) leads to highly sensitive

compounds.

Physicochemical Performance Profile
The critical divergence between calculation and experiment lies in sensitivity. While codes like

EXPLO5 predict high performance for both isomers based on density and oxygen balance,

they fail to predict the mechanical sensitivity (friction/impact) derived from crystal slip planes.
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Property
Calculated (2-ANT
Derivative)

Experimental (2-
ANT Derivative)

Validation Status

Detonation Velocity (

)
9,350 m/s 9,100 - 9,200 m/s

Validated: <2% error.

Excellent agreement

confirms energy

content models.

Detonation Pressure (

)
39.5 GPa 34.8 - 36.0 GPa

Deviation: Ideal gas

laws in codes often

overestimate pressure

vs. real-world non-

ideal detonation.

Impact Sensitivity (IS) N/A (Hard to model) > 40 J (Insensitive)

Critical: 1-ANT isomer

is < 4 J (Very

Sensitive). 2-ANT is

safe for handling.[1]

Friction Sensitivity

(FS)
N/A > 360 N

Safe: Comparable to

TATB/RDX class.

Decomposition Temp (

)
~250°C 305°C - 313°C

Superior:

Experimental stability

exceeds predictions

due to strong

intermolecular

interactions.

Experimental Protocols
To replicate these findings, strict adherence to regio-selective synthesis and safety testing is

required.

A. Synthesis of 2-Amino-4-nitro-1,2,3-triazole
Note: All energetic synthesis must be conducted behind blast shields.

Starting Material: Dissolve 4-nitro-1,2,3-triazole in an alkaline solution (KOH/MeOH).
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Amination: Introduce Hydroxylamine-O-sulfonic acid (HOSA) dropwise at 0-5°C.

Causality: Low temperature favors kinetic control, but thermodynamic equilibration (often

acid-catalyzed) can shift yield toward the N2-isomer.

Separation: The isomers often have distinct solubilities. 2-ANT is typically less soluble in

acidic media, allowing precipitation.

Purification: Recrystallization from ethanol/water.

B. Validation Workflow (DOT Diagram)
This workflow ensures that calculated "promising" molecules are not dangerous "dead ends."
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Figure 2: The "Gatekeeper" protocol. X-ray density and BAM sensitivity are the go/no-go gates

before expensive detonation testing.

Conclusion & Strategic Insight
For drug development and energetic materials research, 4-Nitrotriazol-2-amine serves as a

prime example of the "Structure-Property Gap."

Calculated properties correctly identify the molecule's high energy potential (high nitrogen

content).

Experimental properties reveal the critical safety advantage of the 2-amino isomer over the

1-amino variant.

Recommendation: Researchers should prioritize the 2-amino scaffold for applications requiring

thermal stability (>300°C) and insensitivity, using the experimental density of ~1.91 g/cm³ (for

its azo-derivatives) as the input for performance modeling, rather than the lower gas-phase

calculated densities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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